molecular formula C14H19NO3 B4812739 6-[(2-Phenylacetyl)amino]hexanoic acid

6-[(2-Phenylacetyl)amino]hexanoic acid

Cat. No.: B4812739
M. Wt: 249.30 g/mol
InChI Key: BTDJPHNTWHKTNT-UHFFFAOYSA-N
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Description

6-[(2-Phenylacetyl)amino]hexanoic acid is a chemical compound known for its unique structure and properties It is a derivative of hexanoic acid, featuring an amino group and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Phenylacetyl)amino]hexanoic acid typically involves the reaction of hexanoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of hexanoic acid and the phenylacetyl group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high yields and consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Phenylacetyl)amino]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(2-Phenylacetyl)amino]hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2-Phenylacetyl)amino]hexanoic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as plasminogen activators, which play a role in fibrinolysis. By binding to these enzymes, the compound prevents the conversion of plasminogen to plasmin, thereby reducing the breakdown of fibrin clots. This mechanism is particularly useful in controlling excessive bleeding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Phenylacetyl)amino]hexanoic acid is unique due to the presence of both the hexanoic acid backbone and the phenylacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[(2-phenylacetyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(11-12-7-3-1-4-8-12)15-10-6-2-5-9-14(17)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDJPHNTWHKTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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